molecular formula C7H11NO4 B1166339 (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 106564-72-1

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B1166339
Key on ui cas rn: 106564-72-1
M. Wt: 173.168
InChI Key:
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Patent
US07205384B2

Procedure details

A solid mixture of N-(4-amino-5-benzothiazol-2-yl-5-oxo-pentyl)-guanidine (0.24 g, 0.83 mmol) and 1-acetyl-4-hydroxy-pyrrolidine-2-carboxylic acid (0.14 g, 0.83 mmol) was dissolved in THF (10 mL) and water (2 mL). To the reaction mixture was then added N,N′-diisopropyl carbodiimide to yield a reaction mixture of pH 1.8 at 0° C. The pH of the reaction mixture was adjusted to about 5.5 with 8% NaHCO3. The reaction mixture was stirred at ambient temperature for 4 hours. The title compound was detected by HPLC (180 mg) and assayed by weight analysis.
Name
N-(4-amino-5-benzothiazol-2-yl-5-oxo-pentyl)-guanidine
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(C([C:12]1S[C:14]2C=CC=[CH:17][C:15]=2[N:16]=1)=O)CCCNC(N)=N.C([N:24]1CC(O)[CH2:26][CH:25]1[C:30](O)=O)(=O)C>C1COCC1.O>[CH:25]([N:24]=[C:12]=[N:16][CH:15]([CH3:14])[CH3:17])([CH3:30])[CH3:26]

Inputs

Step One
Name
N-(4-amino-5-benzothiazol-2-yl-5-oxo-pentyl)-guanidine
Quantity
0.24 g
Type
reactant
Smiles
NC(CCCNC(=N)N)C(=O)C=1SC2=C(N1)C=CC=C2
Name
Quantity
0.14 g
Type
reactant
Smiles
C(C)(=O)N1C(CC(C1)O)C(=O)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N=C=NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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